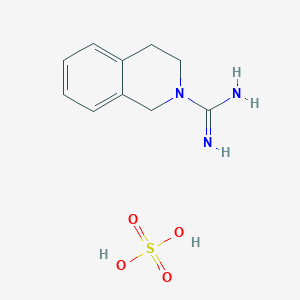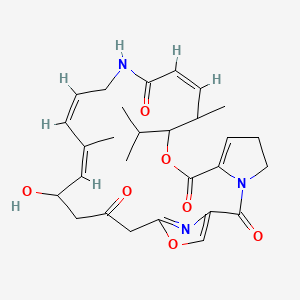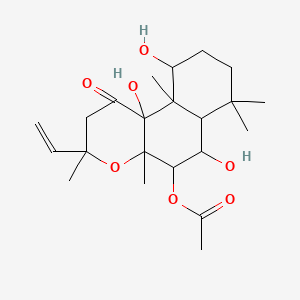![molecular formula C9H11ClN4O2 B7824506 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-diol](/img/structure/B7824506.png)
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-diol involves several steps:
Starting Material: The initial raw material is 6-methylpyrimidyl-2,4(1H,3H)-dione.
Oxidation: The 6-site methyl group undergoes oxidation.
Chlorination: The 5-site is chlorinated.
Reduction: The 6-site formyl group is reduced.
Condensation: The compound is then condensed with 2-aminopyrrolidine or its corresponding salts to obtain the target product.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus pentachloride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different halogenated compounds .
Applications De Recherche Scientifique
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-diol has several scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of various pharmaceuticals.
Biology: The compound is studied for its inhibitory effects on thymidine phosphorylase, which has implications in cancer research.
Medicine: As part of TAS-102, it is used in the treatment of metastatic colorectal cancer.
Industry: The compound is utilized in the development of new therapeutic agents and drug formulations.
Mécanisme D'action
The primary mechanism of action of 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-diol involves the inhibition of thymidine phosphorylase. By inhibiting this enzyme, the compound prevents the conversion of trifluridine into its inactive metabolite, thereby increasing its bioavailability and enhancing its antitumor effects . The molecular targets and pathways involved include the thymidine phosphorylase enzyme and the metabolic pathways of trifluridine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluridine: Often used in combination with 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-diol.
Fluoropyrimidines: A class of compounds with similar antitumor properties.
Oxaliplatin: Another chemotherapeutic agent used in combination therapies.
Uniqueness
The uniqueness of this compound lies in its specific inhibition of thymidine phosphorylase, which significantly enhances the bioavailability and efficacy of trifluridine . This makes it a valuable component in combination therapies for metastatic colorectal cancer.
Propriétés
IUPAC Name |
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11/h11H,1-4H2,(H2,12,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHMKNYGKVVGCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=N)N(C1)CC2=C(C(=NC(=N2)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=N)N(C1)CC2=C(C(=NC(=N2)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7824463.png)








